

Neotriptophenolide: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Neotriptophenolide*

Cat. No.: *B191961*

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Introduction

Neotriptophenolide, a sesquiterpene alkaloid isolated from the medicinal plant *Tripterygium wilfordii*, has garnered significant interest in the scientific community for its potent anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Neotriptophenolide**, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action, primarily focusing on the inhibition of the NF- κ B signaling pathway.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Neotriptophenolide** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of Neotriptophenolide

Property	Value
Molecular Formula	C ₂₁ H ₂₆ O ₄
Molecular Weight	342.43 g/mol
IUPAC Name	(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][1]benzofuran-1-one
CAS Number	81827-74-9
Melting Point	Data not available in the public domain. Typically determined by capillary method.
Appearance	Crystalline solid (typical for this class of compounds).

Table 2: Solubility Profile of Neotriptophenolide

Solvent	Solubility
Chloroform	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Acetone	Soluble
Water	Sparingly soluble to insoluble.

Table 3: Spectroscopic Data of Neotriptophenolide (Representative)

Note: Specific experimental spectra for **Neotriptophenolide** are not readily available in the public domain. The following data are representative of the expected spectral characteristics for a molecule with its structure, based on general principles of spectroscopic analysis for sesquiterpenoid lactones.

Technique	Expected Peaks/Signals
^1H NMR (CDCl_3)	Signals corresponding to aromatic protons, methoxy group protons, isopropyl group protons, and various aliphatic protons in the core structure. Chemical shifts (δ) would be expected in the range of 0.8-7.5 ppm.
^{13}C NMR (CDCl_3)	Signals for carbonyl carbon (lactone), aromatic carbons, methoxy carbon, and a variety of sp^3 -hybridized carbons in the tetracyclic core. Chemical shifts (δ) would be expected in the range of 15-180 ppm.
Infrared (IR)	Characteristic absorption bands for hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$, lactone), C-O stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to its molecular weight (342.43). Fragmentation patterns would be indicative of the sesquiterpenoid lactone structure.

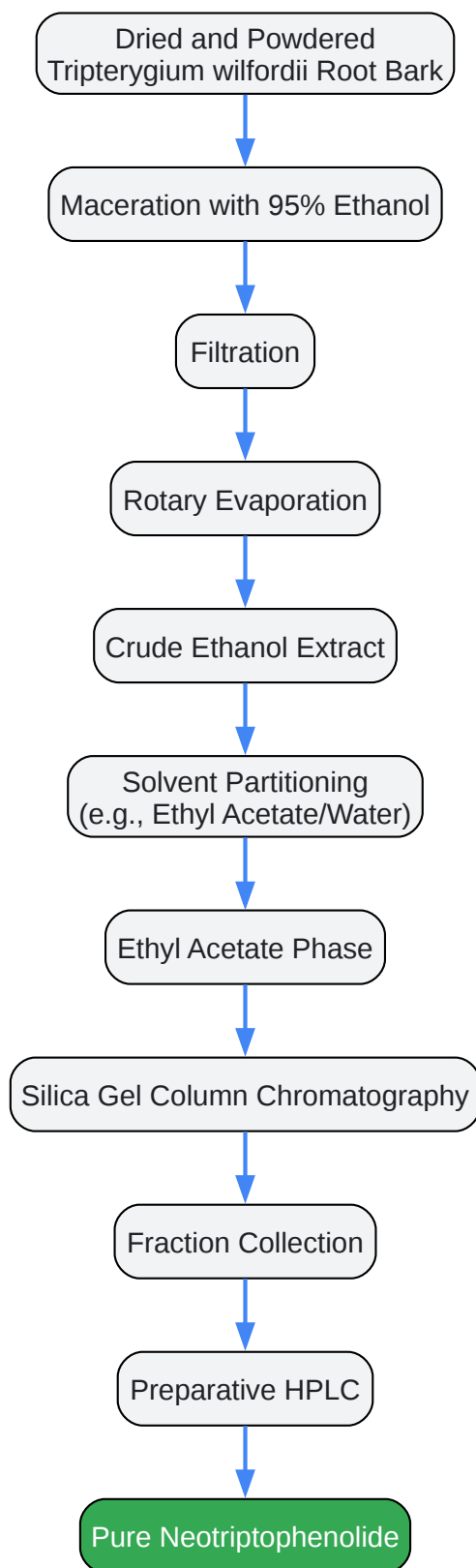
Experimental Protocols

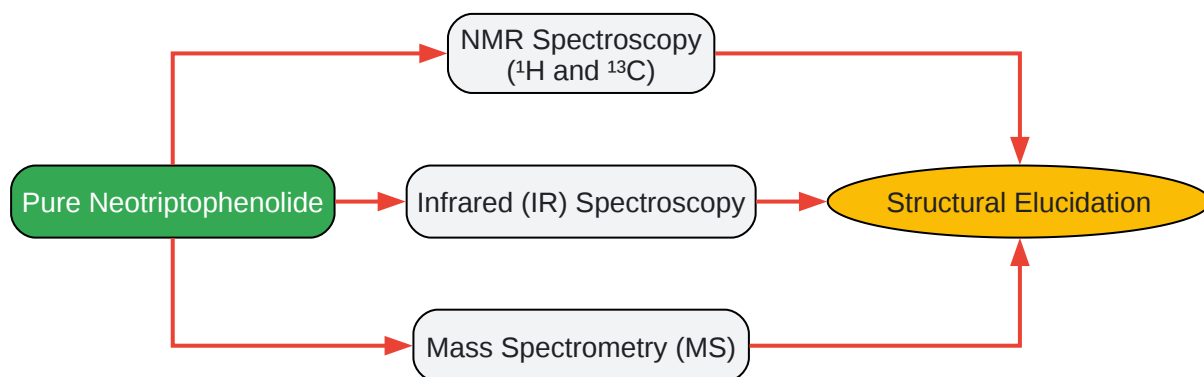
The following sections provide detailed methodologies for the isolation, purification, and characterization of **Neotriptophenolide**. These protocols are based on established procedures for similar compounds isolated from *Tripterygium* species.

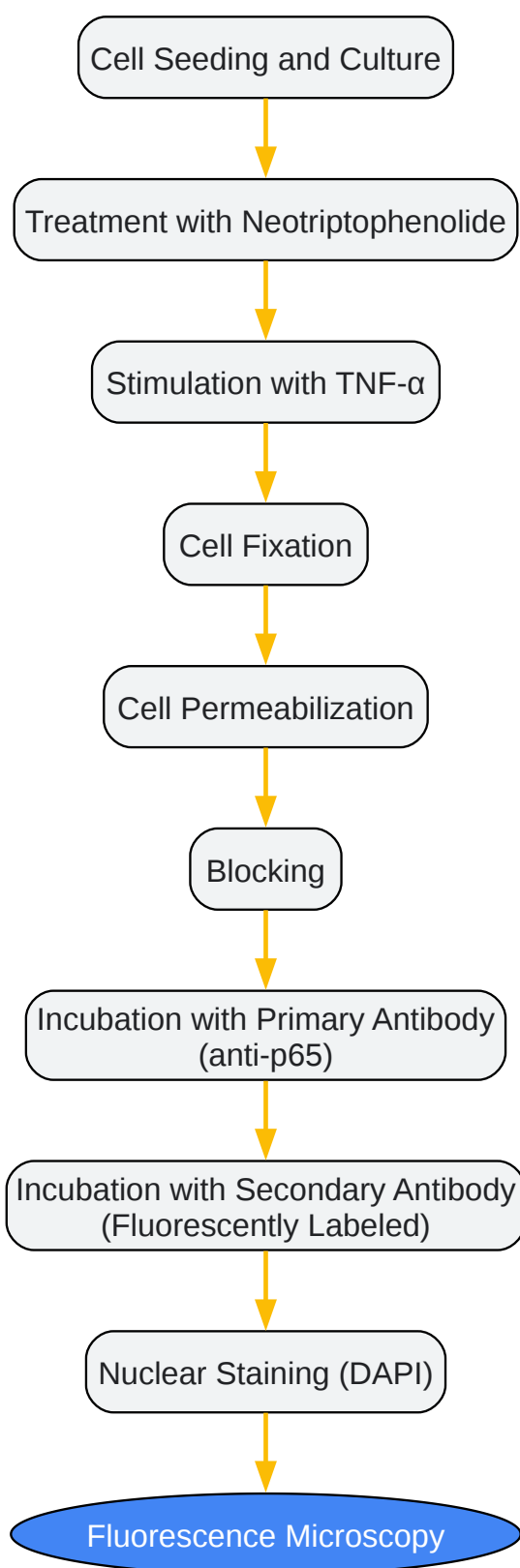
Isolation and Purification of Neotriptophenolide from *Tripterygium wilfordii*

This protocol outlines a typical procedure for the extraction and purification of **Neotriptophenolide**.

Workflow for Isolation and Purification:







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References

- 1. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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